

Synthesis of novel drug candidates using o-(4-Fluorobenzyl)hydroxylamine hydrochloride

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Compound of Interest

Compound Name: o-(4-Fluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B112717

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Application Notes and Protocols

Topic: Synthesis of Novel Drug Candidates Using O-(4-Fluorobenzyl)hydroxylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Potential of O-(4-Fluorobenzyl)hydroxylamine Hydrochloride in Modern Drug Discovery

Abstract

O-(4-Fluorobenzyl)hydroxylamine hydrochloride is a versatile and valuable building block in medicinal chemistry, enabling the synthesis of a diverse range of novel drug candidates. The strategic incorporation of a 4-fluorobenzyl moiety offers significant advantages, including modulation of physicochemical properties such as lipophilicity and metabolic stability, while the reactive hydroxylamine group provides a reliable handle for conjugation and molecular elaboration.^[1] This guide provides an in-depth exploration of its application, focusing on the synthesis of oxime ethers, a key transformation in drug development. We present detailed, field-tested protocols, explain the underlying reaction mechanisms, and discuss the strategic considerations for utilizing this reagent in lead generation and optimization programs.

Reagent Profile and Physicochemical Properties

O-(4-Fluorobenzyl)hydroxylamine hydrochloride is a white to off-white solid supplied as a stable salt. The free hydroxylamine can be readily generated in situ for reaction. Its key properties are summarized below.

Property	Value	Source
IUPAC Name	O-[(4-fluorophenyl)methyl]hydroxylamine;hydrochloride	[PubChem CID: 12800721][2]
CAS Number	51572-89-5	[PubChem CID: 12800721][2]
Molecular Formula	C ₇ H ₉ ClFNO	[PubChem CID: 12800721][2]
Molecular Weight	177.60 g/mol	[PubChem CID: 12800721][2]
Appearance	White to off-white crystalline solid	N/A
Solubility	Soluble in water, methanol, ethanol	N/A

Critical Safety and Handling Protocols

Proper handling of **O-(4-Fluorobenzyl)hydroxylamine hydrochloride** is essential for laboratory safety. The compound presents several hazards that must be mitigated through appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Statements:

- H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
- H315: Causes skin irritation.[2][3]
- H319: Causes serious eye irritation.[2][3]
- H335: May cause respiratory irritation.[2][4]

Mandatory Safety Precautions:

- Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or fumes.[3][5] Facilities must be equipped with an eyewash station and a safety shower.[3]
- Personal Protective Equipment (PPE):
 - Gloves: Wear nitrile or other chemically resistant gloves.
 - Eye Protection: Use chemical safety goggles or a face shield.[3]
 - Lab Coat: A flame-retardant lab coat is required.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[4]

Core Synthetic Application: Oxime Ether Formation

The primary application of O-(4-fluorobenzyl)hydroxylamine is its reaction with aldehydes and ketones to form stable oxime ethers. This condensation reaction is a cornerstone of its utility in drug discovery.[6][7]

The formation of an oxime is a two-stage process involving nucleophilic addition followed by dehydration. The reaction rate is highly pH-dependent, with optimal performance typically observed in weakly acidic conditions (pH ~4-5).[8]

- Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is rate-limiting and forms a tetrahedral carbinolamine intermediate.[8][9]
- Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form a C=N double bond, yielding the final oxime product and regenerating the acid catalyst.[8]

Below is a diagram illustrating the general mechanism.

Caption: General mechanism of acid-catalyzed oxime ether formation.

This protocol describes a general and robust method for synthesizing oxime ethers from a model ketone (e.g., cyclohexanone).

Materials:

- **O-(4-Fluorobenzyl)hydroxylamine hydrochloride**
- Carbonyl compound (e.g., cyclohexanone, 1.0 eq)
- Sodium acetate (1.1 eq)
- Ethanol (or other suitable solvent)
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reagent Preparation: In a round-bottom flask, dissolve **O-(4-Fluorobenzyl)hydroxylamine hydrochloride** (1.0 eq) in ethanol (approx. 0.2 M concentration).
- Base Addition: Add sodium acetate (1.1 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes. The sodium acetate acts as a base to neutralize the HCl salt, generating the free hydroxylamine in situ.^[6]
- Carbonyl Addition: Add the carbonyl compound (1.0 eq) to the reaction mixture.
- Reaction: Stir the mixture at room temperature or heat gently (40-50 °C) to drive the reaction to completion.
- Monitoring: Monitor the reaction progress by TLC until the starting carbonyl compound is consumed. A typical mobile phase is 20-30% ethyl acetate in hexanes.

- Workup:
 - Once complete, cool the reaction mixture to room temperature.
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - Partition the residue between water and ethyl acetate.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the filtrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure oxime ether.

The following table provides representative data for the synthesis of oxime ethers from various carbonyl precursors.

Carbonyl Precursor	Product	Typical Yield	$^1\text{H NMR}$ (CDCl_3 , δ ppm) Key Signals
Cyclohexanone	Cyclohexanone O-(4-fluorobenzyl) oxime	85-95%	7.30 (m, 2H, Ar-H), 7.00 (t, 2H, Ar-H), 5.05 (s, 2H, O- CH_2), 2.40 (m, 2H), 2.20 (m, 2H), 1.60 (m, 6H)
4-Methoxybenzaldehyde	4-Methoxybenzaldehyde O-(4-fluorobenzyl) oxime	90-98%	8.10 (s, 1H, $\text{CH}=\text{N}$), 7.55 (d, 2H, Ar-H), 7.35 (m, 2H, Ar-H), 7.05 (t, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 5.15 (s, 2H, O- CH_2), 3.80 (s, 3H, OCH_3)

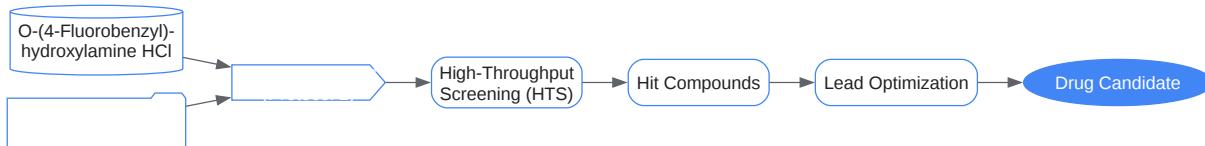
Strategic Role in Drug Design & Lead Optimization

The use of **O-(4-fluorobenzyl)hydroxylamine hydrochloride** extends beyond a simple synthetic transformation; it is a strategic tool for medicinal chemists.

The 4-fluorobenzyl group is particularly advantageous:

- Metabolic Stability: The fluorine atom at the para position can block metabolic oxidation at that site, potentially increasing the half-life of a drug candidate.[1]
- Lipophilicity: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral absorption.
- Binding Interactions: The fluorine atom can participate in favorable halogen bonding with protein targets, enhancing binding affinity and selectivity.[1]

This reagent is an ideal building block in FBDD. A fragment library can be rapidly synthesized by reacting it with various carbonyl-containing fragments. Hits from this library can then be optimized into potent leads.[10]



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Caption: Role of the reagent in a Fragment-Based Drug Discovery workflow.

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